molecular formula C18H28N2O3S B1665250 Almokalant CAS No. 123955-10-2

Almokalant

Numéro de catalogue: B1665250
Numéro CAS: 123955-10-2
Poids moléculaire: 352.5 g/mol
Clé InChI: ZMHOBBKJBYLXFR-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La synthèse de l'almokalant implique plusieurs étapes, commençant par la préparation des composés intermédiaires. L'une des étapes clés comprend la réaction du 4-hydroxybenzonitrile avec le 3-chloropropanol en présence d'une base pour former le 4-(3-chloropropoxy)benzonitrile. Cet intermédiaire est ensuite mis à réagir avec l'éthylamine et la 3-(propylsulfinyl)propylamine dans des conditions contrôlées pour produire de l'this compound .

Méthodes de production industrielle

La production industrielle de l'this compound suit des voies de synthèse similaires, mais à plus grande échelle. Le processus implique l'optimisation des conditions réactionnelles telles que la température, la pression et le choix du solvant pour maximiser le rendement et la pureté. Le produit final est purifié à l'aide de techniques telles que la recristallisation et la chromatographie pour garantir qu'il répond aux normes pharmaceutiques .

Analyse Des Réactions Chimiques

Types de réactions

L'almokalant subit diverses réactions chimiques, notamment :

Réactifs et conditions courantes

Principaux produits

Les principaux produits formés par ces réactions comprennent des dérivés sulfoxydes, des formes sulfures réduites et des composés benzonitriles substitués .

Applications de la recherche scientifique

Mécanisme d'action

L'this compound exerce ses effets en bloquant sélectivement la composante rapide du courant potassique rectificateur retardé (I_Kr) dans les cellules cardiaques. Ce blocage prolonge la durée du potentiel d'action et la période réfractaire, stabilisant ainsi les rythmes cardiaques anormaux. Les cibles moléculaires de l'this compound comprennent les canaux potassiques, en particulier les canaux hERG (gène lié à l'Ether-à-go-go humain) .

Applications De Recherche Scientifique

Almokalant is a Class III antiarrhythmic agent that functions as a potassium channel blocker, specifically inhibiting the rapid component of the delayed rectifier potassium current (Ikr), which is crucial for cardiac repolarization. It is used primarily in cardiology for the treatment of cardiac arrhythmias.

Management of Arrhythmias

This compound is used for treating various types of arrhythmias due to its potassium channel blocking properties. It acts as a selective blocker of the delayed outward potassium current (Ikr) in heart cells, prolonging the action potential duration in heart cells, which helps to regulate heart rhythm and prevent arrhythmias. this compound has been studied for its proarrhythmic effects, particularly in relation to the rate of infusion, QT dispersion, and early afterdepolarizations.

Research Findings: this compound's effects on sustained reentrant supraventricular tachycardias have been investigated . this compound caused bundle branch block and 2:1 AV block during sustained supraventricular tachycardia . These findings emphasize the importance of studying drug effects at rates in the range of clinical tachycardias that expose the conduction system to the limits of its refractoriness .

Electrophysiological Effects

This compound exhibits pure Class III effects with no signs of beta-blockade or unwanted hemodynamic effects . this compound significantly prolonged the QTend intervals during sinus rhythm and during TAS at 100 beats/min and increased the effective refractory period of the atria (AERP) . There was no alteration in either the cardiac conduction (PQ and QRS), or blood pressure (BP) sinus node function, or the ERP of the atrioventricular (AV) node .

Effects on Tachycardia: this compound can increase the RR interval during tachycardia and prolong the QT interval during tachycardia . Bundle branch block during tachycardia developed during this compound infusion . Rapid baseline tachycardia, increasing this compound dose, and an increasing number of induced tachycardias correlated with the appearance of bundle branch block .

Comparative Analysis with Other Antiarrhythmic Agents

This compound shares similarities with other antiarrhythmic agents but possesses unique characteristics that distinguish it from them.

Compound NameClassMechanism of ActionUnique Features
DofetilideClass IIIPotassium channel blockerSelective IKr blocker; less teratogenic risk
SotalolClass IIIPotassium channel blockerAlso has beta-blocking properties
IbutilideClass IIIPotassium channel blockerRapid onset; primarily used for acute settings

This compound's unique mechanism as a selective IKr blocker and its specific pharmacokinetic profile set it apart from these compounds.

Experimental Studies

Animal Studies: Anaesthetized rabbits or cats were given a continuous infusion of methoxamine and this compound, and the effects on incidence of torsade de pointes and QT dispersion were examined. The rate of infusion of repolarization delaying agents may influence the dispersion of repolarization and play a decisive role in the initiation of torsade de pointes.

Variability of APD: H 345/52 and this compound prolonged APD to a similar degree but increased the temporal variability of APD differently . this compound prolonged the Purkinje fiber APD preferentially, whereas H 345/52 homogeneously prolonged APD in both tissue types .

Clinical Trials

In a Scandinavian multicenter, placebo-controlled trial, the antiarrhythmic efficacy of this compound was investigated in patients with paroxysmal supraventricular tachycardia . The study included patients with reciprocating tachycardia due to either Wolff-Parkinson-White (WPW) syndrome or atrioventricular nodal reentry tachycardia (AVNRT) and were studied with transesophageal atrial stimulation .

Safety and Tolerance

This compound was well-tolerated in studies, and the only side effect noted was a brief metallic taste after a high dose . T-wave morphology changes of short duration were observed, sometimes with the development of pronounced, biphasic T waves, corresponding to high plasma peak values .

Other Applications

Mécanisme D'action

Almokalant exerts its effects by selectively blocking the rapid component of the delayed rectifier potassium current (I_Kr) in cardiac cells. This blockade prolongs the action potential duration and refractory period, thereby stabilizing abnormal heart rhythms. The molecular targets of this compound include potassium channels, specifically the hERG (human Ether-à-go-go-Related Gene) channels .

Comparaison Avec Des Composés Similaires

Composés similaires

Unicité de l'almokalant

L'this compound est unique en raison de son ciblage spécifique des canaux I_Kr et de sa capacité à prolonger la durée du potentiel d'action sans affecter de manière significative les autres canaux ioniques. Cette action sélective en fait un outil précieux pour étudier les propriétés électrophysiologiques des cellules cardiaques et développer de nouvelles thérapies antiarythmiques .

Activité Biologique

Almokalant is a selective potassium channel blocker classified as a class III antiarrhythmic agent. It has been extensively studied for its effects on cardiac arrhythmias, particularly in the context of supraventricular tachycardia. This article presents a detailed overview of the biological activity of this compound, including its mechanisms, clinical efficacy, and metabolic pathways.

This compound primarily acts by blocking the delayed outward potassium current (I_K) in cardiac myocytes, which is crucial for repolarization during the cardiac action potential. This blockade prolongs the action potential duration and refractory period, thereby reducing the likelihood of reentrant arrhythmias. The compound's selectivity for potassium channels makes it a valuable tool in managing conditions characterized by abnormal heart rhythms.

Case Studies and Clinical Trials

A significant multicenter, placebo-controlled trial assessed the antiarrhythmic efficacy of this compound in patients with paroxysmal supraventricular tachycardia. The study involved 87 patients with a mean age of 50 years, divided into groups receiving various concentrations of this compound (20, 50, 100, and 150 nM). The results indicated a dose-dependent response in terminating induced tachycardia:

This compound Concentration (nM)Patients with Termination (%)
Placebo15% (3/20)
2019% (7/36)
5028% (10/36)
10040% (14/35)
15056% (5/9)

These findings suggest that higher concentrations of this compound significantly enhance its efficacy in terminating tachycardia episodes .

Pharmacokinetics and Metabolism

This compound undergoes extensive metabolism in the liver and kidneys, primarily through glucuronidation. Research indicates that it forms several isomeric glucuronides, which are detectable in human urine. The metabolic pathways involve various enzymes that contribute to the drug's pharmacokinetic profile, influencing both its therapeutic effects and potential side effects .

Safety Profile and Side Effects

While this compound demonstrates significant antiarrhythmic properties, it is associated with certain risks. The drug can induce torsades de pointes (TdP), a potentially life-threatening arrhythmia characterized by prolonged QT intervals. Studies have shown that this compound can lead to increased repolarization duration and early afterdepolarizations (EADs), raising concerns about its safety profile in susceptible populations .

Propriétés

IUPAC Name

4-[3-[ethyl(3-propylsulfinylpropyl)amino]-2-hydroxypropoxy]benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28N2O3S/c1-3-11-24(22)12-5-10-20(4-2)14-17(21)15-23-18-8-6-16(13-19)7-9-18/h6-9,17,21H,3-5,10-12,14-15H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMHOBBKJBYLXFR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCS(=O)CCCN(CC)CC(COC1=CC=C(C=C1)C#N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40869693
Record name Almokalant
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40869693
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

352.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

123955-10-2
Record name Almokalant
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=123955-10-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Almokalant
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40869693
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

2.45 g of 4-[3-[ethyl[3-(propylthio)propyl]amino]-2-hydroxypropoxy]-benzonitrile and 1.4 g p-toluenesulfonic acid were mixed in 50 ml of ethanol. The mixture was cooled to -10° C. and 1.7 g of m-chloroperbenzoic acid was added in small protions. The mixture was stirred for 0.5 hour at -10° C. and one hour at room temperature and then evaporated. The residue was dissolved in dichloromethane and washed with three portions of sodium carbonate and twice with water and thereafter dried over sodium sulfate, filtrated and evaporated. The residue, 2.3 g yellow oil, was purified by column chromatography. Yield: 1.4 g of the title compound.
Quantity
2.45 g
Type
reactant
Reaction Step One
Quantity
1.4 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

To a stirred solution of 4-[3-[ethyl[3-(propylsulfinyl)-propyl]amino]-2-hydroxypropoxy]benzonitrile·HCl (5.5 g) in ethanol:water (1:1) (30 ml) was added sodium polystyrenesulfonate (5 g) at room temperature. After 30 minutes the resin was filtered and washed with ethanol:water (1:1) three times, and dried under high vacuum to constant weight.
Name
4-[3-[ethyl[3-(propylsulfinyl)-propyl]amino]-2-hydroxypropoxy]benzonitrile·HCl
Quantity
5.5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
ethanol water
Quantity
30 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Almokalant
Reactant of Route 2
Reactant of Route 2
Almokalant
Reactant of Route 3
Reactant of Route 3
Almokalant
Reactant of Route 4
Reactant of Route 4
Almokalant
Reactant of Route 5
Reactant of Route 5
Almokalant
Reactant of Route 6
Reactant of Route 6
Almokalant

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.